molecular formula C18H24BrN5O2S B10822761 2-(7-bromo-12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[3-(diethylamino)propyl]acetamide

2-(7-bromo-12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[3-(diethylamino)propyl]acetamide

Cat. No.: B10822761
M. Wt: 454.4 g/mol
InChI Key: XZJKMCMRBQLRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NV02, also known as Frunevetmab, is a felinized anti-nerve growth factor monoclonal antibody. It is primarily used in veterinary medicine to alleviate osteoarthritis pain in cats. This compound has shown high affinity and potency in neutralizing nerve growth factor, making it a significant therapeutic agent in managing chronic pain in felines .

Preparation Methods

The synthesis of NV02 involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to produce the monoclonal antibody, which is then purified using techniques such as protein A affinity chromatography .

Chemical Reactions Analysis

NV02, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can interact with its target, nerve growth factor, through antigen-antibody binding. This interaction is highly specific and involves non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions .

Mechanism of Action

NV02 exerts its effects by binding to nerve growth factor, preventing it from interacting with its receptors on the surface of nerve cells. This inhibition reduces the transmission of pain signals, thereby alleviating pain. The molecular targets of NV02 are the nerve growth factor molecules, and the pathway involved is the nerve growth factor signaling pathway .

Properties

Molecular Formula

C18H24BrN5O2S

Molecular Weight

454.4 g/mol

IUPAC Name

2-(7-bromo-12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[3-(diethylamino)propyl]acetamide

InChI

InChI=1S/C18H24BrN5O2S/c1-4-22(5-2)9-6-8-20-14(25)11-23-18(26)16-15(19)17-13(7-10-27-17)24(16)12(3)21-23/h7,10H,4-6,8-9,11H2,1-3H3,(H,20,25)

InChI Key

XZJKMCMRBQLRNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=O)C2=C(C3=C(N2C(=N1)C)C=CS3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.